molecular formula C12H11BrN2O2S B448916 5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide

5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide

Cat. No.: B448916
M. Wt: 327.2g/mol
InChI Key: ZDJVOYNPEDHNIE-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromine atom, a furan ring, and a thiophene ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-furaldehyde and 5-ethyl-2-thiophenecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the hydrazone, converting it to an amine.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide
  • 5-chloro-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide
  • 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide

Uniqueness

5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of both a furan and a thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.2g/mol

IUPAC Name

5-bromo-N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H11BrN2O2S/c1-2-8-3-4-9(18-8)7-14-15-12(16)10-5-6-11(13)17-10/h3-7H,2H2,1H3,(H,15,16)/b14-7+

InChI Key

ZDJVOYNPEDHNIE-VGOFMYFVSA-N

Isomeric SMILES

CCC1=CC=C(S1)/C=N/NC(=O)C2=CC=C(O2)Br

SMILES

CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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